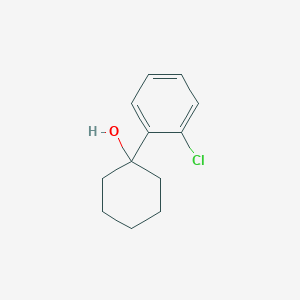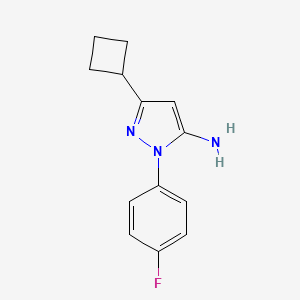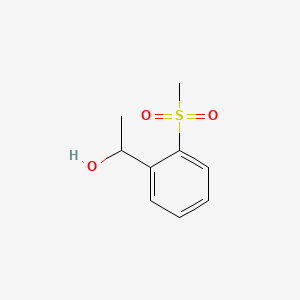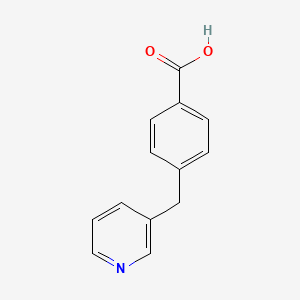
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated analog of 1-(6-chlorophenyl)cyclohexanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 2, 3, 4, and 5 on the phenyl ring. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol typically involves the deuteration of 1-(6-chlorophenyl)cyclohexanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient deuteration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Further reduction to form different alcohols.
Substitution: Halogenation or other substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(6-chlorophenyl)cyclohexanone.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.
Similar Compounds:
- 1-(6-Chlorophenyl)cyclohexanol
- 1-(4-Chlorophenyl)cyclohexanol
- 1-(6-Bromophenyl)cyclohexanol
Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Compared to its non-deuterated analogs, it offers advantages in tracing and understanding metabolic pathways.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 |
InChI-Schlüssel |
SGPNTBVCSTWPIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/no-structure.png)


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)


![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)

